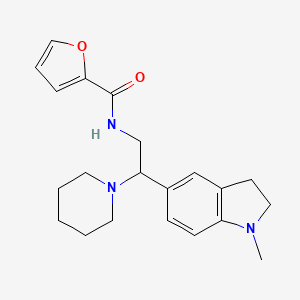

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

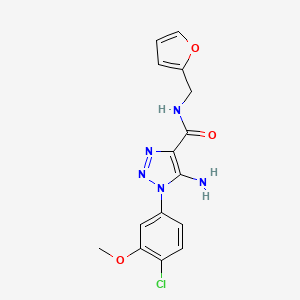

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide, also known as MIPEP or MIF-1, is a synthetic peptide compound that has been extensively studied for its potential use in scientific research. MIPEP is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for further investigation.

Scientific Research Applications

Antitubercular Activity

Studies on derivatives of hydrazinecarboxamide and furan have shown significant antitubercular activity against various Mycobacterium species. These compounds exhibit in vitro efficacy comparable to known antitubercular drugs, with specific derivatives displaying potent activity against both drug-sensitive and drug-resistant strains of tuberculosis. This suggests potential for furan carboxamide derivatives in the development of new antitubercular agents (Asif, 2014).

CNS Acting Drugs

Furan and its derivatives, including piperidine and indoline components, are highlighted for their potential in synthesizing novel central nervous system (CNS) acting drugs. Compounds incorporating these functional groups may have effects ranging from antidepressant and anxiolytic to anticonvulsant activities. This underscores the relevance of furan carboxamide derivatives in medicinal chemistry for designing new therapeutics targeting CNS disorders (Saganuwan, 2017).

Biomass Conversion to Furan Derivatives

Research on the conversion of plant biomass to furan derivatives, such as 5-hydroxymethylfurfural (HMF), points to the importance of furan-based compounds in sustainable chemistry. These derivatives serve as platform chemicals for producing a wide array of materials, including polymers, fuels, and fine chemicals. The versatility and renewability of furan derivatives align with the growing need for green and sustainable chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Nucleobase and Nucleoside Analogues

Furan derivatives, including those combined with piperidine and indoline structures, are integral in synthesizing bioactive nucleobases, nucleosides, and their analogues. These compounds play significant roles in antiviral, antitumor, and antimycobacterial therapeutics. The structural diversity and biological activity of these derivatives highlight the potential of furan carboxamide structures in drug discovery and development (Ostrowski, 2022).

properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-23-12-9-17-14-16(7-8-18(17)23)19(24-10-3-2-4-11-24)15-22-21(25)20-6-5-13-26-20/h5-8,13-14,19H,2-4,9-12,15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEWCESVOISADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2800222.png)

![1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B2800223.png)

![N-phenylcarbamic acid [5-(2-chlorophenyl)-3-isoxazolyl]methyl ester](/img/structure/B2800225.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide](/img/structure/B2800228.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylthio)benzamide hydrochloride](/img/structure/B2800233.png)

![Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![1,7-bis(4-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2800238.png)

![5-Chloro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2800239.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2800242.png)